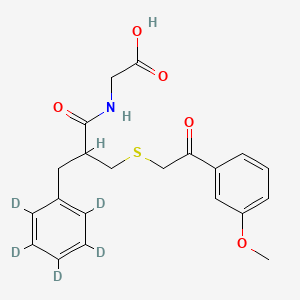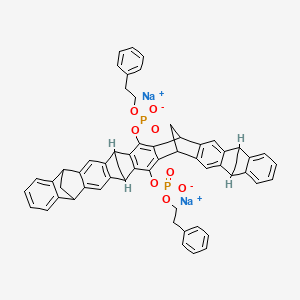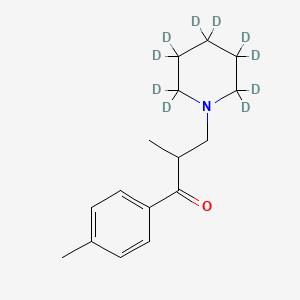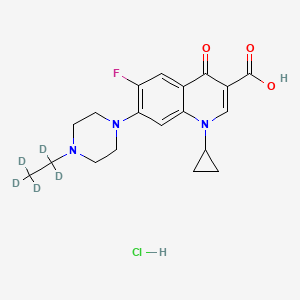
Enrofloxacin D5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enrofloxacin D5 Hydrochloride is a deuterated form of enrofloxacin, a synthetic chemotherapeutic agent from the fluoroquinolone family. It is primarily used as an analytical standard in various scientific research applications. The compound is known for its broad-spectrum antibacterial activity and is commonly used in veterinary medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Enrofloxacin D5 Hydrochloride involves the incorporation of deuterium atoms into the enrofloxacin molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-cyclopropyl-7-(4-ethyl-d5-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
Deuteration: Deuterium atoms are introduced into the ethyl group of the piperazine ring using deuterated reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated enrofloxacin with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated intermediate.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.
化学反応の分析
Types of Reactions
Enrofloxacin D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Substitution reactions can occur at the piperazine ring or the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of enrofloxacin, which can be used for further research and development .
科学的研究の応用
Enrofloxacin D5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in chromatography and mass spectrometry.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in biological systems.
Industry: Applied in the quality control of veterinary pharmaceuticals
作用機序
Enrofloxacin D5 Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair .
類似化合物との比較
Similar Compounds
Ciprofloxacin D8 Hydrochloride: Another deuterated fluoroquinolone used as an analytical standard.
Norfloxacin D5: A deuterated form of norfloxacin, also used in analytical applications.
Uniqueness
Enrofloxacin D5 Hydrochloride is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry analysis. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in various analytical techniques .
特性
CAS番号 |
2733718-29-9 |
|---|---|
分子式 |
C19H23ClFN3O3 |
分子量 |
400.9 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
InChIキー |
PZJWYUDBXNNVLZ-LUIAAVAXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



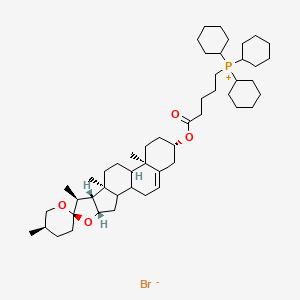
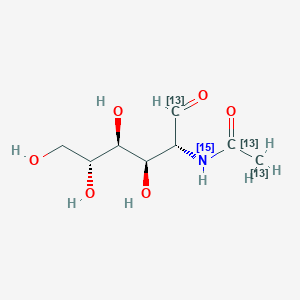
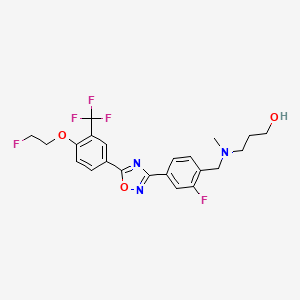
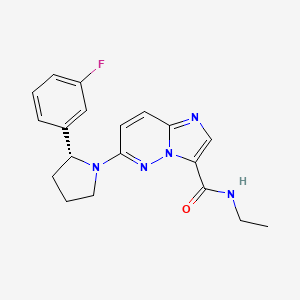
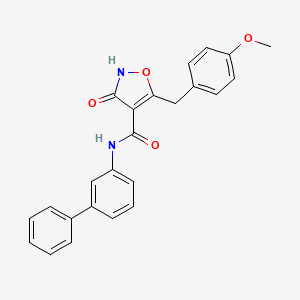
![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)
